L-Carnitinamide

Description

Contextualization within Carnitine Metabolism Research

L-Carnitinamide is the amide form of L-Carnitine. In biochemical pathways, it can be converted into L-Carnitine through the action of an enzyme known as carnitinamidase (EC 3.5.1.73). wikipedia.org This enzyme catalyzes the hydrolysis of this compound, yielding L-Carnitine and ammonia (B1221849) (NH3). wikipedia.org This relationship positions this compound as a potential precursor to L-Carnitine. cphi-online.com The investigation into carnitine derivatives like this compound is driven by the search for compounds with potentially different absorption, distribution, and functional characteristics compared to the parent molecule, L-Carnitine. cornell.eduresearchgate.net Research into these derivatives aims to understand how structural modifications influence their interaction with cellular membranes and transport systems, which could lead to varied therapeutic effects. cornell.edu

Historical Perspective of this compound Investigation

The study of carnitine began with its isolation from meat extracts in 1905. wikipedia.org Much of the early research focused on L-Carnitine itself and its role as a "vitamin-like" substance, initially termed vitamin BT for its essential role in the mealworm Tenebrio molitor. oregonstate.edunih.gov The investigation of carnitine derivatives, including this compound, emerged later, often in the context of chemical synthesis and resolution processes for producing pure L-Carnitine.

A notable milestone in the history of this compound is its appearance in chemical resolution methods. For instance, a classic method described in a U.S. Patent involved using D-(+)-camphoric acid to resolve a racemic mixture of D,L-carnitine. researchgate.netresearchgate.net This process yielded L-(-)-carnitinamide, which was then hydrolyzed to produce the biologically active L-(-)-carnitine, leaving D-(+)-carnitinamide as a by-product. researchgate.netresearchgate.netjscholaronline.org Such methods highlight that this compound was initially recognized more as an intermediate in the chemical manufacturing of L-Carnitine rather than as a primary subject of biomedical inquiry. scispace.com Over time, the focus has shifted from its role in synthesis to exploring its own intrinsic biological properties and potential as a distinct chemical entity.

Current Research Significance of this compound as a Chemical Entity

The current significance of this compound in biomedical science is centered on its unique chemical properties and its potential as a neuroprotective agent. As a distinct chemical entity, its amide structure may influence its ability to cross biological barriers, such as the blood-brain barrier (BBB), differently than L-Carnitine or its acetylated form, acetyl-L-carnitine (ALC). ontosight.ainih.gov The ability of compounds to penetrate the BBB is a critical factor in developing treatments for central nervous system disorders, and research into carnitine derivatives often explores this aspect. nih.govconicet.gov.ar

Recent research has shown that carnitine and its derivatives can have neuroprotective effects by improving mitochondrial function, modulating neurotransmitter systems, and protecting against oxidative stress. nih.govmdpi.comrrpharmacology.runih.gov While much of this research has focused on L-Carnitine and ALC, the potential for this compound to exert similar or enhanced effects is an area of active interest. Studies on related carnitine compounds have demonstrated benefits in models of neurodegenerative diseases and ischemic brain injury. nih.govmdpi.com For example, ALC has been studied for its potential benefits in treating Alzheimer's dementia, depression in the elderly, and peripheral neuropathies. cornell.eduresearchgate.net The exploration of this compound follows this line of inquiry, investigating whether its distinct chemical structure could offer advantages in stability, transport, or efficacy in neurological applications. The compound's role as a precursor that can be converted to L-Carnitine within tissues also makes it a subject of study for sustained delivery and metabolic support in various pathological conditions. wikipedia.orgcphi-online.com

Interactive Data Tables

Table 1: Key Research Findings on Carnitine Derivatives This table summarizes significant research findings related to carnitine and its derivatives, providing context for the investigation of this compound.

| Study Focus | Compound(s) | Key Finding |

| Mitochondrial Function & Metabolism | L-Carnitine, Acetyl-L-carnitine | Essential for transporting fatty acids for energy production and modulating the acetyl-CoA/CoA ratio. scielo.brmdpi.com |

| Neuroprotection | L-Carnitine, Acetyl-L-carnitine | Demonstrated protective effects against ischemic injury and neurotoxicity by improving mitochondrial respiration and reducing oxidative stress. mdpi.comnih.govmdpi.com |

| Blood-Brain Barrier Permeability | Acetyl-L-carnitine | Shown to cross the blood-brain barrier, partly via the OCTN2 transporter, making it a candidate for CNS therapies. nih.gov |

| Chemical Synthesis | This compound | Utilized as a key intermediate in the chemical resolution process to produce pure L-Carnitine. researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

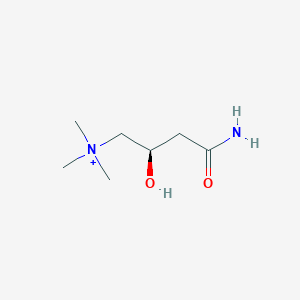

C7H17N2O2+ |

|---|---|

Molecular Weight |

161.22 g/mol |

IUPAC Name |

[(2R)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium |

InChI |

InChI=1S/C7H16N2O2/c1-9(2,3)5-6(10)4-7(8)11/h6,10H,4-5H2,1-3H3,(H-,8,11)/p+1/t6-/m1/s1 |

InChI Key |

KWIXGIMKELMNGH-ZCFIWIBFSA-O |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)N)O |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies for L Carnitinamide

Chemical Synthesis Pathways for L-Carnitinamide Generation

The chemical synthesis of this compound primarily involves the production of a racemic mixture followed by the separation of the desired L-enantiomer. This approach is often considered more industrially viable than direct asymmetric synthesis.

Stereoselective Synthetic Routes

Direct stereoselective synthesis routes for this compound are not as commonly documented in industrial processes as resolution methods. The typical pathway involves the synthesis of a racemic mixture of D,this compound. One established method begins with a carnitine ester, such as carnitine ethyl ester. This starting material is treated with concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) at room temperature for an extended period, leading to the formation of D,this compound hydrochloride google.com. This racemic mixture then serves as the substrate for resolution techniques to isolate the L-enantiomer.

Resolution Techniques for this compound Enantiomers

The separation of enantiomers from a racemic mixture is a critical step in producing pure this compound. The most established method is classical chemical resolution using a chiral resolving agent.

A widely cited process uses D-(+)-camphoric acid as the resolving agent for a racemic mixture of D,this compound. googleapis.comgoogle.com The process begins with the conversion of D,this compound hydrochloride to its free base form, often by passing an aqueous solution through a basic ion-exchange resin. google.com This free base is then reacted with D-camphoric acid google.com. The key to the separation lies in the differential solubility of the resulting diastereomeric salts. When the mixture is dissolved in an alcohol, such as isopropanol, the D-camphorate of this compound selectively crystallizes out of the solution, while the D-camphorate of D-carnitinamide remains dissolved. google.com The solid this compound salt can then be easily separated by filtration to yield a high-purity product. google.com

Another advanced resolution technique that has been studied is preferential crystallization by entrainment. researchgate.net Research has demonstrated that the chloride salt of carnitinamide (B1227865) forms a conglomerate, a type of racemate that is amenable to resolution by entrainment without requiring transformation into other salts. researchgate.netresearchgate.net

| Step | Description | Key Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1. Free Base Preparation | Conversion of D,this compound hydrochloride to D,this compound free base. | Basic ion-exchange resin (e.g., IRA 402 OH⁻ form). | Aqueous solution of D,this compound free base. | google.com |

| 2. Diastereomeric Salt Formation | The free base is reacted with a chiral resolving agent. | D-(+)-camphoric acid. | A solution containing D-camphorate of D,this compound. | google.com |

| 3. Selective Crystallization | The solution is concentrated and the residue is taken up in an alcohol. | Isopropanol; solution stands for 2-8 hours. | D-camphorate of this compound crystallizes as a solid. | google.com |

| 4. Separation | The solid phase is separated from the liquid phase. | Filtration. | Pure solid D-camphorate of this compound is isolated. | google.com |

Biotechnological and Enzymatic Production of this compound

Biotechnological methods offer an alternative to chemical synthesis, often leveraging the high specificity of enzymes to achieve enantiomerically pure products. These methods can involve whole-cell biotransformations or the use of isolated enzymes.

Microbial Biotransformation Systems for this compound Synthesis

Microbial systems are widely explored for the production of L-carnitine, and racemic D,this compound can serve as a starting material in these bioprocesses. sci-hub.senih.gov The strategy involves using microorganisms that can selectively process one enantiomer, allowing for the separation of the other.

Specifically, a soil bacterium, identified as DSM 6320, has been shown to metabolize this compound into L-carnitine and ammonia (B1221849). scispace.comnih.gov This biotransformation is accomplished through the action of a specific enzyme within the bacterium. nih.gov This selective metabolic pathway allows for the conversion of this compound from a racemic mixture, leaving the D-enantiomer untouched, which facilitates the production of L-carnitine.

Enzymatic Catalysis in this compound Production

The key enzyme in the biotechnological conversion of this compound is Carnitinamidase (EC 3.5.1.73), also known as this compound amidohydrolase or L-carnitine amidase. scispace.comwikipedia.org This enzyme belongs to the hydrolase family and catalyzes the hydrolysis of this compound with water (H₂O) to produce L-carnitine and ammonia (NH₃). wikipedia.org

A crucial characteristic of this enzyme is its high stereospecificity. The carnitine amidase identified is highly specific for this compound. nih.gov The D-enantiomer not only fails to act as a substrate but also functions as an inhibitor of the enzyme, highlighting the enzyme's precise chiral recognition capabilities. nih.gov This specificity is highly advantageous for producing enantiomerically pure L-carnitine from this compound.

| Parameter | Details | Reference |

|---|---|---|

| Enzyme Name | Carnitinamidase (L-carnitine amidase) | wikipedia.org |

| EC Number | 3.5.1.73 | wikipedia.org |

| Enzyme Class | Hydrolase | wikipedia.org |

| Reaction | This compound + H₂O ⇌ L-carnitine + NH₃ | wikipedia.org |

| Substrates | This compound, Water (H₂O) | wikipedia.org |

| Products | L-carnitine, Ammonia (NH₃) | wikipedia.org |

| Stereospecificity | Highly specific for the L-enantiomer. The D-enantiomer acts as an inhibitor. | nih.gov |

Enzymology of L Carnitinamide

Carnitinamidase (L-Carnitinamide Amidohydrolase) Characterization

Carnitinamidase (EC 3.5.1.73) is a hydrolase that acts on the carbon-nitrogen bond in linear amides. epo.org The systematic name for this enzyme is this compound amidohydrolase. epo.orgwikipedia.org It catalyzes the chemical reaction:

This compound + H₂O ⇌ L-carnitine + NH₃ epo.orgwikipedia.org

This enzyme has been purified and characterized from microbial sources, demonstrating its potential for biotechnological applications. A notable example is the carnitinamidase from the microorganism DSM 6320, which was purified approximately 140-fold to homogeneity. google.com The native enzyme from this source has a molecular mass of about 125 kDa and is a homodimer, consisting of two identical subunits. google.comnih.gov It exhibits optimal activity at a pH of around 8.5. google.comnih.gov

While the carnitinamidase enzyme has been isolated from microorganisms like DSM 6320, detailed molecular identification and gene sequencing information are not widely available in peer-reviewed literature. google.comnih.gov The producing strain, DSM 6320, has been identified as belonging to the α-subgroup of purple bacteria but has not been formally classified into a known genus. nih.gov

Studies on the expression of the enzyme indicate that it is inducible. The presence of this compound or L-carnitine in the growth medium can trigger its synthesis. nih.gov To a lesser extent, compounds such as γ-butyrobetaine also induce enzyme expression. nih.gov A key patent has been issued for the "this compound hydrolase and method for producing same," suggesting that proprietary research into its genetic basis and production exists. wikipedia.org

As of now, there is a notable absence of published research detailing the three-dimensional crystal structure of carnitinamidase. Consequently, comprehensive structural analyses of its active site, based on X-ray crystallography or NMR spectroscopy, are not available in the public domain. The precise architecture of the active site, including the specific amino acid residues involved in substrate binding and catalysis, remains to be elucidated through future structural biology studies.

Kinetic studies of the purified carnitinamidase from microorganism DSM 6320 have revealed key functional parameters. The enzyme demonstrates a Michaelis constant (Kₘ) of 11.6 mM for its substrate, this compound, and the pure protein has a specific activity of 328 units/mg. google.comnih.gov

The enzyme exhibits a high degree of substrate specificity. In a screening of 60 different chemicals, including various amides, nitriles, and amino acid amides, the amidase was found to hydrolyze only this compound. google.comnih.gov It is strictly stereospecific, showing no activity towards D-carnitinamide. googleapis.comgoogleapis.com The kinetics are complex, as the enzyme is subject to competitive inhibition by both the product, L-carnitine, and the unreactive enantiomer of the substrate, D-carnitinamide. nih.gov The other reaction product, ammonia (B1221849), does not appear to inhibit the rate of hydrolysis. nih.gov

| Parameter | Value | Source Organism |

| EC Number | 3.5.1.73 | N/A |

| Systematic Name | This compound amidohydrolase | N/A |

| Molecular Mass | ~125 kDa (Native) | DSM 6320 |

| Subunit Structure | Homodimer | DSM 6320 |

| Optimal pH | ~8.5 | DSM 6320 |

| Kₘ for this compound | 11.6 mM | DSM 6320 |

| Specific Activity | 328 units/mg | DSM 6320 |

| Substrate Specificity | Highly specific for this compound | DSM 6320 |

| Inhibitors | L-carnitine (competitive), D-carnitinamide (competitive) | DSM 6320 |

Role of Carnitinamidase in L-Carnitine Bioproduction

The high stereospecificity of carnitinamidase makes it a valuable biocatalyst for the production of enantiomerically pure L-carnitine, a compound with significant applications in the pharmaceutical and food industries. nih.gov

The primary industrial application of carnitinamidase is in the kinetic resolution of racemic D,this compound. Chemical synthesis of carnitine typically results in a racemic mixture of D- and L-isomers. google.comgoogleapis.com Since only the L-isomer is biologically active, a resolution step is essential. googleapis.com

One established industrial method involves the resolution of D,this compound, followed by the specific hydrolysis of the L-enantiomer. googleapis.comgoogleapis.com Carnitinamidase is ideally suited for this step, as it exclusively converts this compound to L-carnitine while leaving D-carnitinamide unreacted. nih.govgoogleapis.com This process allows for the production of L-carnitine with high optical purity. nih.gov In batch hydrolysis experiments using the enzyme from DSM 6320, complete conversion of this compound from a starting racemic mixture was achieved, yielding L-carnitine with an enantiomeric excess greater than 99%. nih.gov Continuous production in an enzyme membrane reactor has also been demonstrated, achieving a space-time yield of 460 grams per liter per day. nih.gov

Current research in metabolic engineering for L-carnitine production has largely focused on other biosynthetic routes, such as the biotransformation of crotonobetaine or γ-butyrobetaine in microorganisms like Escherichia coli. researchgate.netnih.gov These strategies involve the engineering of enzymes like carnitine dehydratase and crotonobetaine reductase. nih.gov Additionally, efforts have been made to establish de novo L-carnitine biosynthesis pathways in bacterial hosts. nih.gov

To date, the scientific literature does not extensively document metabolic engineering strategies that specifically target the heterologous expression, overexpression, or modification of the carnitinamidase gene for the purpose of enhancing L-carnitine production from this compound. This area remains a potential avenue for future research to develop engineered whole-cell biocatalysts for this specific biotransformation.

Other Enzymes Interacting with this compound

While the primary enzymatic interactions involving the broader carnitine family are extensively documented, the specific enzymatic landscape for this compound is more narrowly focused. The predominant and most well-characterized enzyme that directly metabolizes this compound is Carnitinamidase.

Carnitinamidase

Carnitinamidase, systematically known as this compound amidohydrolase (EC 3.5.1.73), is a key enzyme in the hydrolysis of this compound. wikipedia.org This enzyme belongs to the hydrolase family, which acts on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides. wikipedia.org The primary function of carnitinamidase is to catalyze the conversion of this compound and water into L-carnitine and ammonia. wikipedia.orgqmul.ac.uk

The reaction catalyzed by carnitinamidase is as follows: this compound + H₂O ⇌ L-carnitine + NH₃ wikipedia.orgqmul.ac.uk

Research has led to the purification and characterization of this novel enzyme from a microorganism identified as DSM 6320. nih.gov Studies on the purified enzyme have revealed several key properties. The enzyme demonstrates a high degree of specificity, hydrolyzing only L-carnitine amide out of a wide range of other amides, nitriles, amino acid amides, and dipeptide amides tested. nih.govresearchgate.net It is important to note that carnitinamidase does not act on D-carnitinamide. qmul.ac.ukcreative-enzymes.com

The kinetics of L-carnitine amidase have been shown to be complex. The enzyme is competitively inhibited by its product, L-carnitine, as well as by the unreactive enantiomer of the substrate, D-carnitine amide. researchgate.net However, the second product of the reaction, ammonia, does not appear to affect the rate of hydrolysis. researchgate.net

Below is a table summarizing the detailed research findings on carnitinamidase:

| Property | Value/Observation | Source |

| Enzyme Commission Number | EC 3.5.1.73 | wikipedia.org |

| Systematic Name | This compound amidohydrolase | wikipedia.org |

| Other Names | L-carnitinamidase, carnitine amidase, L-carnitine amidase | wikipedia.orgqmul.ac.uk |

| Substrates | This compound, H₂O | wikipedia.org |

| Products | L-carnitine, NH₃ | wikipedia.org |

| Source Organism (Purified) | Microorganism DSM 6320 | nih.govresearchgate.net |

| Molecular Mass (Native) | 125 kDa (gel filtration) | nih.govresearchgate.net |

| Subunit Composition | Two identical subunits | nih.govresearchgate.net |

| Optimal pH | Approximately 8.5 | nih.govresearchgate.net |

| Michaelis Constant (Km) | 11.6 mM | nih.govresearchgate.net |

| Specific Activity (Pure Protein) | 328 units/mg | nih.gov |

| Inhibitors | L-carnitine (product), D-carnitine amide (unreactive enantiomer) | researchgate.net |

| Substrate Specificity | Hydrolyzes only L-carnitine amide | nih.govresearchgate.net |

Metabolic Intermediacy and Biotransformation of L Carnitinamide

L-Carnitinamide as an Intermediate in Biological Pathways

While L-carnitine is a well-established component of cellular metabolism, the role of this compound is almost exclusively defined by its synthetic and microbial transformations.

The established endogenous biosynthesis pathway of L-carnitine in mammals and other eukaryotes begins with the essential amino acids lysine (B10760008) and methionine. sci-hub.senih.gov This multi-step enzymatic process involves the conversion of ε-N-trimethyllysine through several intermediates to ultimately form γ-butyrobetaine, which is then hydroxylated to produce L-carnitine. nih.gov Current scientific literature indicates that this compound is not a natural intermediate in this physiological de novo biosynthesis pathway. sci-hub.se Its significance arises from its use as a chemical precursor in various industrial methods developed to synthesize L-carnitine. researchgate.netcphi-online.com Racemic mixtures, specifically D,this compound, are often employed as starting materials for resolution or biotransformation processes to yield the biologically active L-enantiomer of carnitine. sci-hub.seresearchgate.net

The primary biotransformation of this compound is its direct, one-step conversion to L-carnitine. This reaction is a hydrolysis of the amide group, releasing ammonia (B1221849).

Reaction: this compound + H₂O → L-carnitine + NH₃ wikipedia.orgqmul.ac.uk

This conversion is catalyzed by a specific enzyme known as L-carnitine amidase (or carnitinamidase), which is classified under EC 3.5.1.73. wikipedia.orgcreative-enzymes.comenzyme-database.org A key characteristic of this enzyme is its high stereospecificity; it exclusively acts on this compound. qmul.ac.ukenzyme-database.org The D-enantiomer, D-carnitinamide, is not a substrate for this enzyme and has been reported to act as an inhibitor of the enzyme's activity on the L-isomer. nih.gov This specificity is crucial for biotechnological applications aiming to produce pure L-carnitine from racemic precursors.

Investigating this compound in Model Organisms and Cellular Systems

The study of this compound has been largely confined to microbial systems due to its role in bioproduction. Its investigation in cellular and non-mammalian animal models is notably limited.

There is a significant lack of published research detailing the direct effects or metabolism of this compound in mammalian in vitro cellular models. The vast majority of cell-based studies in this field focus on L-carnitine itself, investigating its role in fatty acid metabolism, its protective effects, and its impact on cellular functions in various cell lines, such as bovine embryo cells or rat pheochromocytoma cells. proquest.comsci-hub.senih.gov The absence of data on this compound in such models suggests that its primary area of scientific and industrial interest lies in its capacity as a precursor for L-carnitine synthesis, rather than for its own potential biological activities at the cellular level in mammals.

Similar to cellular models, the use of non-mammalian animal models like the fruit fly (Drosophila melanogaster), the nematode (Caenorhabditis elegans), or the zebrafish (Danio rerio) to investigate the specific metabolism or physiological effects of this compound is not documented in the current body of scientific literature. These models are well-established and powerful tools for studying conserved metabolic pathways and the genetic basis of diseases. harvard.edunih.govmdpi.com However, research in these organisms has centered on elucidating the functions of L-carnitine and its core transport and biosynthesis systems, without extending to the study of this compound as a distinct compound of interest. mdpi.com

Microbial systems represent the primary area where this compound metabolism has been actively investigated and applied. This focus is driven by the use of microorganisms in the industrial biotransformation of carnitine precursors.

A pivotal discovery in this field was the identification of a novel enzyme, L-carnitine amidase , from a soil bacterium designated DSM 6320. nih.govnih.gov This enzyme efficiently and specifically hydrolyzes this compound to L-carnitine. nih.gov Its high specificity makes it an ideal biocatalyst for the resolution of racemic D,this compound, a common and cost-effective synthetic starting material. sci-hub.se

The table below summarizes key findings from the characterization of this microbial enzyme.

| Feature | Description | Source(s) |

| Enzyme | L-carnitine amidase (Carnitinamidase) | nih.govnih.gov |

| Source Organism | Soil bacterium (DSM 6320) | nih.gov |

| Reaction | Hydrolysis of this compound to L-carnitine and ammonia | wikipedia.orgqmul.ac.uk |

| Substrate Specificity | Highly specific for this compound | nih.govnih.gov |

| Action on D-isomer | Does not hydrolyze D-carnitinamide; the D-isomer acts as an inhibitor. | nih.gov |

| pH Optimum | Approximately 8.5 | nih.gov |

| Michaelis Constant (Km) | 11.6 mM for this compound | nih.gov |

This interactive table summarizes the properties of microbial L-carnitine amidase.

In addition to specific amidases, broader microbial biotransformation processes utilize various bacteria that can metabolize carnitine derivatives. Racemic mixtures such as D,this compound are frequently used in fermentation or whole-cell catalysis systems where microorganisms selectively convert the L-isomer, allowing for the separation and production of pure L-carnitine. sci-hub.seresearchgate.net

Analytical Techniques for L Carnitinamide in Research Samples

Spectroscopic Characterization Methods in L-Carnitinamide Analysis

Detailed spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are crucial for the structural elucidation and characterization of chemical compounds. While spectroscopic data for L-Carnitine is well-documented, specific and comprehensive spectroscopic characterization of this compound is not readily found in the surveyed literature. Such data would be essential for confirming the identity and purity of this compound in research samples.

Exploratory Biological Studies and Mechanistic Insights for L Carnitinamide

Detection and Quantification of L-Carnitinamide in Metabolomic Analyses

The study of this compound in biological systems is often linked to its role as a direct precursor to L-carnitine. Its detection and quantification are typically part of broader metabolomic analyses, which aim to identify and measure the complete set of small-molecule metabolites in a biological sample.

Profiling in Specific Biological Matrices (e.g., cell lysates, growth media)

The identification of this compound in various biological contexts is crucial for understanding its metabolic fate. In metabolomic studies, mass spectrometry-based techniques are standard for identifying and quantifying metabolites like this compound from complex mixtures. bevital.no

Cell Lysates: Analysis of cell lysates allows for the investigation of intracellular metabolic pathways. While this compound is not a commonly reported endogenous metabolite in mammalian cells, its presence could be detected in experimental settings where cells are engineered for specific biotransformations or treated with the compound. General methods for preparing cell lysates for metabolomic analysis involve cell harvesting, lysis, and protein quantification to normalize the results. nih.gov Techniques like differential scanning fluorimetry can be used for the quantification of proteins in cell lysates. nih.gov

Growth Media: this compound is more frequently documented in the context of microbial biotechnology. Racemic mixtures of D,this compound are used as a substrate in fermentation media for the biotechnological production of L-carnitine by various microorganisms, such as Escherichia coli and Proteus sp. theinsightpartners.comstraitsresearch.com In these systems, this compound is added to the growth medium, and its depletion (and the corresponding appearance of L-carnitine) can be monitored over time to assess the efficiency of the biotransformation process. scispace.comnih.gov

Publicly available metabolomic databases have recorded the detection of this compound in various analyses, confirming its identity as a detectable metabolite in research settings.

Table 1: Detection of this compound in Metabolomic Databases

| Metabolite Name | Metabolomics Workbench ID | Study Context |

|---|---|---|

| This compound | ME465214 | General metabolomic analysis metabolomicsworkbench.org |

| This compound | ME720393 | General metabolomic analysis metabolomicsworkbench.org |

Correlation with Experimental Conditions in Pre-clinical Models

In pre-clinical research, the presence and concentration of this compound are directly correlated with specific experimental designs.

Chemical Synthesis Intermediate: In many chemical synthesis and resolution processes for producing optically pure L-carnitine, this compound is a key intermediate. researchgate.netjscholaronline.org Its presence in a reaction mixture is a direct consequence of the chosen synthetic route, where it is later hydrolyzed to yield the final L-carnitine product. jscholaronline.orgresearchgate.net

Microbial Biotransformation: In microbiological studies, the biotransformation capacity of certain bacteria to produce L-carnitine is inducible. scispace.comnih.gov The presence of specific compounds in the growth medium, such as crotonobetaine or D-carnitine, induces the expression of the necessary enzymes. scispace.com When D,this compound is used as the starting material, its concentration in the medium is the primary experimental variable, and its conversion rate to L-carnitine is the key outcome measure. theinsightpartners.comstraitsresearch.com Studies have explored how different conditions, such as aerobic versus anaerobic environments, affect the efficiency of this biotransformation in genetically modified E. coli strains. nih.gov

Postulated Interactions of this compound with Cellular Components

The interactions of this compound at a molecular level are primarily understood through its role as a substrate for a specific enzyme.

Enzyme-L-Carnitinamide Binding and Ligand Recognition

The principal enzymatic interaction documented for this compound is its hydrolysis into L-carnitine and ammonia (B1221849). This reaction is catalyzed by a specific enzyme with high selectivity.

Carnitinamidase (EC 3.5.1.73): This enzyme, also known as this compound amidohydrolase, is a hydrolase that acts on carbon-nitrogen bonds in linear amides. wikipedia.org It specifically catalyzes the conversion of this compound to L-carnitine. wikipedia.orgqmul.ac.uk A crucial aspect of this enzyme's ligand recognition is its stereospecificity; it acts on this compound but not on its enantiomer, D-carnitinamide. qmul.ac.uk This specificity is foundational to biotechnological methods that use amidases to resolve racemic mixtures.

Table 2: Enzyme-L-Carnitinamide Interaction Profile

| Enzyme Name | EC Number | Substrates | Products | Key Characteristic |

|---|---|---|---|---|

| Carnitinamidase | 3.5.1.73 | This compound, H₂O | L-carnitine, NH₃ | Specific for the L-isomer; does not act on D-carnitinamide. wikipedia.orgqmul.ac.uk |

Theoretical Impact on Metabolic Fluxes

The primary theoretical impact of this compound on metabolism stems from its efficient conversion to L-carnitine. By increasing the intracellular pool of L-carnitine, it is postulated to influence metabolic pathways where L-carnitine is a key regulator.

Regulation of Acetyl-CoA/CoA Ratio: L-carnitine is vital for maintaining the balance of the mitochondrial acetyl-CoA to free coenzyme A (CoA) ratio. mdpi.commdpi.com By buffering excess acetyl groups through the formation of acetyl-L-carnitine, it preserves the pool of free CoA required for the Krebs cycle and other mitochondrial processes to function optimally. bevital.nomdpi.com The introduction of this compound would theoretically enhance this buffering capacity by providing more L-carnitine, thereby supporting metabolic flexibility.

Investigating Distinct Biological Activities of this compound (beyond L-carnitine precursor)

This compound is overwhelmingly characterized in scientific literature as a chemical intermediate in the synthesis of L-carnitine or as a substrate for the enzymatic production of L-carnitine. researchgate.netjscholaronline.orgwikipedia.org Its primary biological relevance is defined by its role as a direct precursor.

Current research focuses almost exclusively on its conversion to L-carnitine. Within the scope of existing studies, there is a lack of significant evidence to suggest that this compound possesses distinct biological or pharmacological activities independent of its function as an L-carnitine pro-drug. Its utility in experimental models appears to be confined to its ability to deliver L-carnitine. For instance, studies on liver regeneration or cellular protection from oxidative stress utilize L-carnitine itself to achieve antioxidant and anti-inflammatory effects. wjgnet.comnih.gov The exploration of whether this compound has any unique interactions with cellular receptors, transporters (other than for uptake), or signaling pathways remains an uninvestigated area.

Functional Assays in Isolated Systems

Functional assays in isolated systems have been crucial in elucidating the primary biological fate of this compound. These studies have largely centered on its interaction with specific hydrolases.

The key enzyme that metabolizes this compound is L-carnitine amidase (EC 3.5.1.73), also known as this compound amidohydrolase. wikipedia.orgnih.gov This enzyme catalyzes the hydrolysis of this compound into L-carnitine and ammonia. wikipedia.org This enzymatic conversion is a critical aspect of this compound's biological activity, suggesting it can function as a prodrug, delivering L-carnitine to biological systems.

A significant study on a novel L-carnitine amidase purified from a microorganism (DSM 6320) provided detailed kinetic data for this interaction. nih.gov The enzyme demonstrated a high degree of specificity for this compound. Out of 60 different chemicals tested, including various amides, nitriles, and amino acid amides, the amidase exclusively hydrolyzed L-carnitine amide. nih.gov This high specificity underscores a targeted biological pathway for this compound. The study also determined the Michaelis constant (K_m) for this compound, which is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity.

Interactive Table: Kinetic Parameters of Microbial L-Carnitine Amidase with this compound

| Parameter | Value | Description | Reference |

| Enzyme | L-carnitine amidase | A hydrolase that acts on linear amides. | nih.gov |

| Substrate | This compound | The specific substrate for the enzyme. | nih.gov |

| K_m (Michaelis Constant) | 11.6 mM | Indicates the affinity of the enzyme for the substrate. | nih.gov |

| Specific Activity | 328 units/mg | The activity of the pure enzyme protein. | nih.gov |

| pH Optimum | ~8.5 | The pH at which the enzyme exhibits maximum activity. | nih.gov |

| Inhibitor | D-carnitine amide | The D-enantiomer inhibits the enzyme. | nih.gov |

Note: A unit of specific activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under specified conditions.

The study also noted that when using a racemic mixture of D,L-carnitine amide, the enzyme exhibited complex kinetics, which is consistent with the finding that the D-enantiomer acts as an inhibitor. nih.govnih.gov This stereospecificity is a common feature in biological systems and highlights the precise structural requirements for enzymatic activity.

Exploratory Studies in Controlled Biological Environments

Direct exploratory studies of this compound in controlled biological environments, such as cell cultures, are not extensively documented in publicly available scientific literature. The primary mechanistic insight from isolated system assays is that this compound is efficiently converted to L-carnitine. wikipedia.orgnih.gov Therefore, it is widely presumed that the biological effects of administering this compound to a controlled biological environment would be mediated by the resulting L-carnitine.

While direct evidence for this compound's effects on cell lines is scarce, the activities of its hydrolysis product, L-carnitine, have been studied in various controlled biological settings. For instance, L-carnitine has been shown to have protective effects in neuronal cell cultures. In studies using rat forebrain primary cultures, L-carnitine demonstrated the ability to protect neurons from apoptosis induced by neurotoxins like 1-methyl-4-phenylpyridinium (MPP+). nih.gov It was observed to block the decrease in the ratio of BCL-X(L) to Bax and the reduction in polysialic acid neural cell adhesion molecules (PSA-NCAM), which are markers associated with neuronal health. nih.gov

Furthermore, in other cell culture models, L-carnitine and its acetylated form, acetyl-L-carnitine, have been investigated for their roles in mitochondrial function and cellular metabolism. mdpi.comnih.govmdpi.com These compounds are known to be crucial for the transport of fatty acids into the mitochondria for beta-oxidation, a key energy-producing pathway. mdpi.com

It is important to emphasize that these studies were conducted with L-carnitine or its esters, not directly with this compound. However, given the efficient enzymatic conversion, these findings provide a strong basis for hypothesizing the downstream effects of this compound in a biological system capable of its hydrolysis. The rate of this conversion would be a key determinant of the concentration and availability of L-carnitine to the cells.

Future Directions in L Carnitinamide Research

Advancements in Stereoselective Synthesis of L-Carnitinamide

The stereoselective synthesis of this compound, a crucial intermediate in the production of L-carnitine, continues to be an area of active research. Traditional chemical synthesis methods often result in a racemic mixture of D- and this compound, necessitating complex and costly resolution processes. researchgate.net One classic method involves using D-(+)-camphoric acid as a resolving agent to separate the L-isomer from the racemic mixture. researchgate.net However, this method is known to be intricate and can be economically challenging on an industrial scale. researchgate.netgrandviewresearch.com

Current research focuses on developing more efficient and environmentally friendly stereoselective synthetic routes. These include asymmetric synthesis, enzymatic techniques, and the use of chiral starting materials. grandviewresearch.comfrontiersin.org The goal is to produce enantiomerically pure this compound directly, thus avoiding the drawbacks of racemic synthesis and subsequent resolution. frontiersin.org While chemical multi-step racemization is a popular method, it generates a D-carnitine racemic mixture as a byproduct. grandviewresearch.com Biotechnological processes are emerging as a promising alternative, reportedly generating significantly less organic waste and wastewater compared to traditional chemical synthesis. researchgate.net

Future advancements are expected to refine these methods further, focusing on improving yields, reducing costs, and minimizing environmental impact. The development of novel chiral catalysts and the exploration of new synthetic pathways starting from readily available and inexpensive materials are key areas of investigation. researchgate.netfrontiersin.org

Novel Enzymatic Systems for this compound Transformation

Enzymatic and microbial processes offer a highly selective and efficient alternative for producing L-carnitine and its derivatives. researchgate.net A key enzyme in this context is carnitinamidase (EC 3.5.1.73), also known as this compound amidohydrolase, which catalyzes the hydrolysis of this compound to L-carnitine and ammonia (B1221849). wikipedia.org This enzyme is central to biotechnological routes that utilize this compound as a precursor.

Research is actively exploring novel enzymatic systems for the transformation of this compound and related compounds. This includes the discovery and characterization of new carnitinamidases from various microbial sources with improved stability, activity, and substrate specificity. For instance, a patent describes a method for producing L-carnitine using an this compound hydrolase. wikipedia.org

Furthermore, the broader field of enzymatic synthesis of L-carnitine is advancing. For example, L-carnitine can be produced from crotonobetaine or γ-butyrobetaine using enzymes from microorganisms like Escherichia coli and Proteus sp. researchgate.netnih.gov One studied pathway involves the enzymatic reduction of 3-dehydrocarnitine (B1234330) using carnitine dehydrogenase. nih.govnih.gov A significant challenge in this process is the regeneration of the required cofactor, reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govnih.gov Researchers have investigated various systems to recycle NADH, achieving high conversion yields. nih.gov

Future work will likely focus on the engineering of existing enzymes and the discovery of new ones to optimize the production of this compound and its conversion to L-carnitine. This includes improving enzyme stability under industrial process conditions and developing whole-cell biocatalyst systems that are more cost-effective and sustainable. researchgate.net

Untargeted Metabolomics for Undiscovered Roles of this compound

Untargeted metabolomics, a comprehensive approach to analyzing all small molecules in a biological system, is a powerful tool for discovering novel biological roles for compounds like this compound. researchgate.net By profiling the metabolome of cells or tissues under different conditions, researchers can identify changes in the levels of this compound and correlate them with specific physiological or pathological states. This can provide clues to its currently unknown functions.

While direct metabolomics studies focusing specifically on this compound are not yet abundant, the broader application of metabolomics to study L-carnitine and related metabolic pathways provides a framework for future research. For example, metabolomics studies in sepsis have revealed significant alterations in carnitine and its esters, suggesting a role for this metabolic axis in the disease process. nih.govnih.govnih.gov In one study, untargeted liquid chromatography-mass spectrometry (LC-MS) was used to identify a distinct metabolic phenotype in septic shock patients that was associated with their response to L-carnitine supplementation. nih.govnih.gov

Future untargeted metabolomics studies could be designed to specifically investigate the presence and fluctuations of this compound in various biological samples. By comparing the metabolomes of healthy individuals with those suffering from diseases where carnitine metabolism is implicated, researchers may uncover novel roles for this compound. The NIH Data Repository, Metabolomics Workbench, lists this compound as a known metabolite, indicating its identification in metabolomics analyses. metabolomicsworkbench.orgmetabolomicsworkbench.org This provides a foundation for future targeted investigations into its biological significance.

Development of High-Throughput Analytical Platforms for this compound

The development of robust and high-throughput analytical methods is essential for advancing research on this compound. Currently, the analysis of L-carnitine and its derivatives often relies on techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). kosfaj.orgsigmaaldrich.com However, due to the high polarity and lack of a strong chromophore in L-carnitine, derivatization is often required to improve detection sensitivity, especially in complex matrices like infant formula. kosfaj.org

Recent advancements have focused on developing more sensitive and rapid analytical platforms. For instance, a novel HPLC method with fluorescence detection (HPLC/FLD) has been developed for the rapid measurement of L-carnitine ester derivatives. kosfaj.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a key technology, particularly in high-throughput settings like newborn screening, for the detection of various acylcarnitines. sigmaaldrich.com Hydrophilic interaction liquid chromatography (HILIC) coupled with MS is another promising approach that allows for the fast separation of carnitine and its acyl derivatives without the need for derivatization. sigmaaldrich.com

Future developments will likely focus on creating even more sensitive, specific, and high-throughput analytical platforms for this compound and related compounds. This could involve the development of novel derivatization reagents, the use of advanced mass spectrometry techniques, and the creation of specific immunoassays. These platforms will be crucial for pharmacokinetic studies, clinical diagnostics, and metabolomics research aimed at understanding the roles of this compound.

Table of Analytical Methods for L-Carnitine and Related Compounds

| Analytical Technique | Abbreviation | Key Features |

|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Widely used for separation, can be coupled with various detectors. kosfaj.orgsci-hub.se |

| Gas Chromatography | GC | Another chromatographic separation technique. kosfaj.org |

| Capillary Electrophoresis | CE | Separation based on electrophoretic mobility. kosfaj.org |

| Mass Spectrometry | MS | Provides high sensitivity and specificity for detection. sigmaaldrich.com |

| Tandem Mass Spectrometry | MS/MS | Used for structural elucidation and quantification in complex mixtures. sigmaaldrich.com |

| HPLC with Fluorescence Detection | HPLC/FLD | Requires derivatization to introduce a fluorescent tag for high sensitivity. kosfaj.org |

Mechanistic Elucidation of this compound within Emerging Biological Contexts

While the primary biological role of L-carnitine in fatty acid metabolism is well-established, the specific functions of this compound remain largely unexplored. nih.govgoogle.com Future research is poised to elucidate the mechanistic details of this compound's actions within newly identified biological contexts. This will involve moving beyond its role as a simple precursor to L-carnitine and investigating its potential as an independent bioactive molecule.

Emerging research points to the involvement of carnitine metabolism in a variety of cellular processes and diseases, including cancer and inflammatory conditions. For instance, L-carnitine has been shown to have antioxidant properties and to modulate inflammatory pathways. nih.govmdpi.com It is plausible that this compound could also possess unique biological activities or modulate different pathways than L-carnitine itself.

Future studies will likely employ a combination of molecular and cellular biology techniques to investigate the effects of this compound on specific signaling pathways, gene expression, and protein function. For example, researchers might explore its interaction with cellular receptors, enzymes, and transporters. The use of advanced model systems, such as genetically engineered cell lines and animal models, will be crucial in dissecting the in vivo functions of this compound. The elucidation of these mechanisms could open up new avenues for therapeutic interventions in a range of diseases.

Q & A

Q. What are the standard methodologies for characterizing L-Carnitinamide in experimental settings?

Methodological Answer: Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight confirmation. For novel derivatives, elemental analysis and X-ray crystallography are recommended. Researchers must document experimental parameters (e.g., solvent systems, column specifications for HPLC) and adhere to reproducibility standards, such as those outlined by the Beilstein Journal of Organic Chemistry, which require detailed experimental sections and supplementary data for verification . For purity quantification, triplicate measurements with coefficient of variation <5% are advised .

Q. How should researchers design controlled experiments to assess this compound’s biochemical effects?

Methodological Answer: Use a factorial design with in vitro models (e.g., hepatocyte cultures) and in vivo rodent studies, ensuring proper controls (vehicle and positive controls). Variables include dose ranges (e.g., 10–500 mg/kg), administration routes (oral vs. intravenous), and outcome measures (e.g., fatty acid oxidation rates). Randomization and blinding are critical to minimize bias. Sample size calculations should be based on pilot studies using G*Power software (α=0.05, β=0.2). Follow ethical guidelines for animal welfare, including IACUC-approved protocols .

Q. What ethical guidelines apply to preclinical studies involving this compound?

Methodological Answer: Studies must comply with the 3Rs principle (Replacement, Reduction, Refinement) and obtain approval from institutional ethics committees. For human cell lines, document provenance and consent (e.g., HEK293 sourcing). Data collection should include adverse event monitoring, with termination criteria predefined (e.g., >20% body weight loss). Transparency in conflict of interest declarations and data sharing (via repositories like Zenodo) is mandatory .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in pharmacokinetic data across this compound studies?

Q. How can advanced statistical models improve the interpretation of dose-response relationships in this compound research?

Methodological Answer:

Apply nonlinear regression (e.g., four-parameter logistic model) to sigmoidal dose-response curves. For multi-variable interactions, use ANOVA with Tukey’s post-hoc test (α=0.05) or machine learning approaches (e.g., random forests) to identify predictors of efficacy. Report effect sizes (Cohen’s d) and confidence intervals. Tools like GraphPad Prism or R packages (e.g., drc) enable robust analysis .

Q. What frameworks are effective for integrating multi-omics data in this compound mechanism studies?

Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) using systems biology tools (e.g., Cytoscape for network analysis). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes linked to carnitine metabolism. Validate findings via siRNA knockdown in relevant cell lines. Data integration platforms like Galaxy or KNIME streamline workflow reproducibility .

Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound’s reported effects on mitochondrial function?

Methodological Answer: Variability often arises from assay conditions (e.g., oxygen concentration in Seahorse assays). Standardize protocols across labs (e.g., MitoStress test parameters) and use reference compounds (e.g., oligomycin for ATP synthase inhibition). Replicate experiments across independent cohorts and publish raw data (e.g., depolarization rates, OCR/ECAR ratios) in supplementary materials .

Methodological Validation

Q. What validation criteria are essential for this compound’s in silico modeling studies?

Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) require validation via experimental binding assays (e.g., SPR or ITC). Report root-mean-square deviation (RMSD) values <2 Å for docking poses. For QSAR models, use leave-one-out cross-validation (R² >0.6) and external test sets. Transparency in force field parameters and software versions is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.